molecular formula C17H15NO4S2 B6421605 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 384366-42-1

3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B6421605
CAS No.: 384366-42-1
M. Wt: 361.4 g/mol
InChI Key: OPJMPDNYXRIESN-ZROIWOOFSA-N
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Description

3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a compound with a complex molecular structure, characterized by the presence of a chromene ring, a thiazolidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting with the formation of intermediate compounds. One common route includes the condensation of 2-methyl-2H-chromene-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization to form the thiazolidinone ring. Subsequent reactions with various reagents yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound requires precise control over reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidative conditions can modify specific functional groups within the molecule, potentially altering its chemical properties.

  • Reduction: : Reducing agents can be used to modify the thiazolidinone ring, impacting the compound's overall structure and reactivity.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chromene ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully optimized based on the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups offer numerous possibilities for chemical modification and synthesis.

Biology

In biological research, 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is investigated for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine

Medical research explores the therapeutic potential of this compound, particularly in the treatment of infectious diseases and cancer. Studies focus on its mechanism of action and efficacy in preclinical models.

Industry

Industrially, this compound's unique properties make it valuable in the development of new materials and chemical processes. Its reactivity can be harnessed in various applications, from catalysis to material science.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's chromene and thiazolidinone rings play crucial roles in binding to these targets, modulating their activity. Pathways affected by this compound include those involved in cell proliferation and apoptosis, making it relevant for cancer research.

Comparison with Similar Compounds

Compared to similar compounds, such as other thiazolidinone derivatives, 3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • Thiazolidinediones: : Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their side chains and overall structure.

  • Chromene derivatives: : These compounds possess the chromene ring and exhibit various biological activities, but lack the thiazolidinone moiety.

The distinct properties of this compound make it a valuable compound for further research and application in various fields.

Properties

IUPAC Name

3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-10-12(8-11-4-2-3-5-13(11)22-10)9-14-16(21)18(17(23)24-14)7-6-15(19)20/h2-5,8-10H,6-7H2,1H3,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJMPDNYXRIESN-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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